(E)-C-HDMAPP (ammonium salt) full chemical name
(E)-C-HDMAPP (ammonium salt) full chemical name
An In-depth Technical Guide to (E)-C-HDMAPP (Ammonium Salt): A Stable and Potent Vγ9Vδ2 T Cell Agonist
Executive Summary
(E)-C-HDMAPP (ammonium salt) is a synthetic phosphoantigen designed for enhanced stability and potent activation of a specific human immune cell subset known as Vγ9Vδ2 T cells. Its full chemical name is P'-[(3E)-5-hydroxy-4-methyl-3-penten-1-yl]-isohypophosphoric acid, triammonium salt .[1] This compound is a structural analog of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP), a natural microbially-produced intermediate of the non-mevalonate isoprenoid biosynthesis pathway.[2][3][4] By replacing the labile pyrophosphate moiety with a more robust pyrophosphonate group, (E)-C-HDMAPP offers significantly increased resistance to chemical and enzymatic hydrolysis, making it a superior tool for immunological research.[1] This guide provides a comprehensive overview of its chemical properties, mechanism of action, research applications, and detailed experimental protocols for its use in stimulating and analyzing Vγ9Vδ2 T cell responses.
Introduction: The Need for Stable Phosphoantigens
The human immune system features a unique subset of T lymphocytes, termed gamma delta (γδ) T cells, which play a crucial role in immune surveillance against pathogens and tumors.[5] The major population of these cells in peripheral blood, expressing Vγ9 and Vδ2 T cell receptor (TCR) chains, recognizes small, phosphorylated organic molecules known as phosphoantigens.[6]
The most potent natural phosphoantigen identified is (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP).[2] This molecule is an essential metabolite in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid synthesis, a pathway active in most bacteria and parasites but absent in humans, who use the mevalonate (MVA) pathway.[3][4][7] This distinction allows the human immune system to detect the presence of microbial invaders by recognizing HDMAPP.
However, the pyrophosphate bond in HDMAPP is susceptible to hydrolysis by phosphatases, limiting its stability in solution and in circulation. To overcome this limitation, (E)-C-HDMAPP was developed. It is the pyrophosphonate form of HDMAPP, where a carbon atom replaces an oxygen atom in the phosphate bridge.[1] This modification confers high stability while retaining the potent biological activity of the natural compound, making it an invaluable reagent for researchers, scientists, and drug development professionals in the field of immunology and cancer therapy.[1][8]
Chemical and Physical Properties
The precise identification and characterization of a research compound are critical for reproducibility. (E)-C-HDMAPP is a well-defined chemical entity with established properties.
| Property | Value | Reference |
| Full Chemical Name | P'-[(3E)-5-hydroxy-4-methyl-3-penten-1-yl]-isohypophosphoric acid, triammonium salt | [1] |
| Common Synonyms | (E)-5-hydroxy-4-methylpent-3-enyl pyrophosphonate | [1][9] |
| CAS Number | 933030-60-5 | [1][10] |
| Molecular Formula | C₆H₁₄O₇P₂ · 3NH₄ | [1] |
| Formula Weight | 311.2 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1][9] |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL | [1] |
| Storage | Store at -20°C or below for long-term stability | [3] |
Mechanism of Action: Vγ9Vδ2 T Cell Activation
The biological activity of (E)-C-HDMAPP is functionally identical to its natural counterpart, HDMAPP, targeting Vγ9Vδ2 T cells with high specificity and potency. The activation process is TCR-dependent and mediated by the cell surface protein Butyrophilin 3A1 (BTN3A1).[4][6]
-
Binding to BTN3A1: Phosphoantigens like (E)-C-HDMAPP enter antigen-presenting cells (or are present within infected cells) and bind to the intracellular B30.2 domain of the BTN3A1 protein.[4][11]
-
Conformational Change: This binding event induces a conformational change in the BTN3A1 molecule.
-
TCR Recognition: The conformational change in BTN3A1 is detected by the Vγ9Vδ2 T cell receptor, leading to the activation of the T cell.[2][12]
-
Immune Response: Upon activation, Vγ9Vδ2 T cells proliferate rapidly and exert potent effector functions, including the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), and direct cytotoxicity against target cells (e.g., tumor or infected cells).[1][13]
(E)-C-HDMAPP has been shown to stimulate TNF-α synthesis by γδ-T lymphocytes with a half-maximal inhibitory concentration (IC₅₀) value of 0.91 nM, demonstrating its exceptional potency which is comparable to that of natural HDMAPP.[1][8]
The MEP Pathway: Biosynthesis of the Natural Ligand
Understanding the origin of the natural ligand, HDMAPP, is key to appreciating its role as an immunological signal. HDMAPP is an intermediate in the non-mevalonate or MEP pathway, which synthesizes the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3][14][15] This pathway is essential for most bacteria but is absent in higher vertebrates.
The final steps of the MEP pathway involve two key iron-sulfur cluster enzymes:
-
IspG (GcpE): Converts 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) into HDMAPP.[4][7]
-
IspH (LytB): Reduces HDMAPP to produce both IPP and DMAPP.[7][16][17]
Applications in Immunological Research
The stability and potency of (E)-C-HDMAPP make it an ideal reagent for a variety of research applications focused on γδ T cells.
-
In Vitro T Cell Activation: It is widely used as a positive control to stimulate the proliferation, cytokine production, and cytotoxic activity of human Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).
-
In Vivo Studies: The compound's enhanced stability makes it suitable for animal studies. For instance, (E)-C-HDMAPP has been shown to significantly increase the number of circulating γδ T cells in cynomolgus monkeys.[1]
-
Mechanism of Action Studies: It serves as a specific agonist to investigate the molecular details of BTN3A1-mediated T cell activation.
-
Drug Discovery and Development: (E)-C-HDMAPP can be used as a benchmark compound in screening for novel immunomodulatory drugs that target the γδ T cell pathway for applications in cancer immunotherapy and infectious disease.
Experimental Protocols
The following protocols provide a validated framework for utilizing (E)-C-HDMAPP in a research setting. These protocols should be adapted based on specific laboratory conditions and cell sources.
Protocol 1: In Vitro Activation and Proliferation of Vγ9Vδ2 T Cells from Human PBMCs
Objective: To expand Vγ9Vδ2 T cells from a mixed PBMC population.
Materials:
-
(E)-C-HDMAPP (ammonium salt)
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)
-
Recombinant human Interleukin-2 (rhIL-2)
-
96-well flat-bottom culture plates
-
Flow cytometer and relevant antibodies (e.g., anti-CD3, anti-TCR-Vδ2)
Procedure:
-
Prepare Reagents: Dissolve (E)-C-HDMAPP in sterile PBS or culture medium to a stock concentration of 100 µM. Prepare rhIL-2 stock solution according to the manufacturer's instructions.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10⁶ cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate (1 x 10⁵ cells/well).
-
Stimulation:
-
Prepare a working solution of (E)-C-HDMAPP. A final concentration range of 0.1 nM to 10 nM is typically effective. For a final concentration of 2 nM, add (E)-C-HDMAPP from your stock to the required volume of medium.
-
Add 100 µL of the medium containing (E)-C-HDMAPP to the wells. For negative controls, add 100 µL of medium without the compound.
-
-
Cytokine Addition: Add rhIL-2 to each well to a final concentration of 100 U/mL to support T cell proliferation.
-
Incubation: Culture the cells at 37°C in a 5% CO₂ incubator for 7 to 14 days. Refresh the medium every 3-4 days by carefully removing half the volume and replacing it with fresh medium containing rhIL-2.
-
Analysis: After the culture period, harvest the cells and stain with fluorescently-labeled antibodies against CD3 and TCR-Vδ2. Analyze the cell population by flow cytometry to determine the percentage and number of Vγ9Vδ2 T cells.
Sources
- 1. (E)-C-HDMAPP (ammonium salt) | CAS 933030-60-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Hydroxy-2-methyl-2-buten-4-yl 4-diphosphate (HDMAPP) - Echelon Biosciences [echelon-inc.com]
- 4. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 5. Self-activation of Vγ9Vδ2 T cells by exogenous phosphoantigens involves TCR and butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. (E)-C-HDMAPP (ammonium salt) | 933030-60-5 [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Vγ9Vδ2 T cell activation by strongly agonistic nucleotidic phosphoantigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current development in isoprenoid precursor biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 4-Hydroxy-3-methylbut-2-enyl diphosphate reductase - Wikipedia [en.wikipedia.org]
